molecular formula C20H19ClN4O3 B2834102 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione CAS No. 879579-40-5

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B2834102
CAS No.: 879579-40-5
M. Wt: 398.85
InChI Key: ZFKCOTJIIPVAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and linked to the quinazoline core via a 2-oxoethyl spacer. Quinazoline-2,4-diones are a well-studied class of heterocyclic compounds with demonstrated biological activities, including anticancer, antiviral, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its substitution pattern: the meta-chlorophenyl group on the piperazine ring and the oxoethyl linker, which may influence pharmacokinetic and pharmacodynamic profiles compared to analogs.

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCOTJIIPVAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylethylamine, which is then cyclized with diethylene glycol to form the piperazine ring.

    Quinazoline Core Formation: The quinazoline core is synthesized by reacting anthranilic acid with formamide to form 2,4-dihydroquinazoline-3-one.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazoline core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reaction and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione, as antimicrobial agents. The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative strains.

Case Study: Antibacterial Evaluation

A study reported the synthesis of a series of quinazoline derivatives that were tested for antimicrobial activity using the Agar well diffusion method. Among these compounds, some demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm. Notably, compound 15 showed moderate activity against Candida albicans with MIC values of approximately 75 mg/mL .

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 131180
Compound 1510–1275
Compound 14a1270
Compound 14b1375

Neuropharmacological Applications

In addition to its antimicrobial properties, quinazoline derivatives are being investigated for their neuropharmacological effects, particularly as potential antagonists of glutamate receptors.

Case Study: AMPA Receptor Antagonism

Research has indicated that certain quinazoline derivatives can act as competitive antagonists at AMPA receptors. This activity suggests potential applications in treating neurological disorders where glutamate modulation is beneficial. The unique structure of quinazolines allows for specific interactions with receptor sites, enhancing their efficacy as therapeutic agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from anthranilic acid. Variations in substituents at key positions on the quinazoline ring can significantly influence biological activity. For instance, the introduction of piperazine moieties has been shown to enhance both antimicrobial and neuropharmacological properties .

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound may interact with G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

Substituent Position and Activity

  • Chlorophenyl Position : Compound 7 (4-chlorobenzyl substitution) exhibits potent cytotoxicity (IC₅₀: 2.5–6.8 μM) against liver, breast, and colon cancer cells . In contrast, the target compound’s 3-chlorophenyl group may alter receptor binding due to steric or electronic effects, though its activity remains unquantified. Meta-substitution (3-chloro) vs. para-substitution (4-chloro) can significantly impact molecular interactions, as seen in other drug classes .

Linker Modifications

  • Oxoethyl vs. Propyl linkers, as in Cloperidone, are associated with extended half-lives in related antipsychotics but may reduce polarity .

Piperazine Substitution Diversity

  • Heterocyclic vs. Aromatic Substituents: Compounds with non-aromatic piperazine substituents (e.g., 2e and 2f with piperidinyl/morpholino groups) lack reported cytotoxicity data but demonstrate structural flexibility for optimization . Methoxy-substituted analogs (e.g., Y040-8779) highlight the role of electron-donating groups in modulating activity .

Pharmacokinetic and Physicochemical Predictions

While in silico data for the target compound are unavailable, notes that quinazoline-2,4-dione derivatives generally exhibit favorable drug-likeness profiles, with moderate logP values and solubility. Substituents like 3-chlorophenyl may improve blood-brain barrier penetration, as seen in Cloperidone .

Biological Activity

The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione , also referred to as a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O4C_{22}H_{23}ClN_{4}O_{4} with a molecular weight of approximately 442.9 g/mol. The structural features include a piperazine ring and a quinazoline backbone, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H23ClN4O4
Molecular Weight442.9 g/mol
LogP2.1121
Polar Surface Area61.252 Ų
Hydrogen Bond Acceptors7

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated for its efficacy against various bacterial strains using the agar well diffusion method.

  • Results :
    • The compound showed moderate activity against both Gram-positive and Gram-negative bacteria.
    • Inhibition zone values ranged from 10 to 12 mm against strains such as Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentration (MIC) values were reported at 75 to 80 mg/mL for these strains .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been investigated. In a study involving animal models, the compound displayed promising results in reducing inflammation.

  • Findings :
    • Compounds derived from the quinazoline scaffold exhibited significant anti-inflammatory effects.
    • Specific derivatives showed potential activity comparable to standard anti-inflammatory drugs .

Anticancer Activity

Quinazoline derivatives have been explored for their anticancer properties due to their ability to inhibit cell proliferation in various cancer cell lines.

  • Research Highlights :
    • Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms.
    • The specific compound under review demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study synthesized a series of quinazoline derivatives, including the target compound, and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that specific substitutions on the quinazoline ring significantly influenced antimicrobial potency, with some compounds surpassing standard antibiotics in effectiveness .
  • Anti-inflammatory Assessment :
    Another investigation assessed the anti-inflammatory properties of various quinazoline derivatives in a controlled animal model. The results revealed that certain derivatives reduced inflammatory markers significantly compared to control groups, suggesting their therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Piperazine Functionalization : React piperazine with 3-chlorophenyl chloride under basic conditions (e.g., NaOH) to introduce the 3-chlorophenyl substituent .

Quinazoline Core Formation : Condensation reactions (e.g., using anthranilic acid derivatives) to construct the quinazoline-2,4-dione scaffold .

Coupling : Link the piperazine and quinazoline moieties via a 2-oxoethyl spacer using alkylation or nucleophilic substitution. Key conditions include solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalysts (e.g., K₂CO₃ for deprotonation) .

  • Critical Factors : Yield optimization depends on stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most effective?

  • Methodological Answer : Comprehensive characterization involves:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., piperazine N–CH₂ peaks at δ 2.5–3.5 ppm) and carbon assignments (quinazoline carbonyls at ~170 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bonds (quinazoline NH at ~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
    • Advanced Tip : X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should conflicting cytotoxicity data be analyzed?

  • Methodological Answer :

  • Cell Line Panels : Use diverse cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) to assess tissue-specific activity. For example, a related quinazoline-piperazine derivative showed IC₅₀ values of 2.5–6.8 µM in these lines .
  • Data Analysis : Normalize results to positive controls (e.g., doxorubicin), apply dose-response curves (logistic regression), and use ANOVA for statistical significance. Contradictions may arise from assay variability (MTT vs. SRB assays) or cell passage differences .
  • Validation : Repeat assays in triplicate and cross-reference with structurally analogous compounds (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) to identify substituent effects .

Q. How does the substitution pattern on the piperazine and quinazoline moieties influence the compound's pharmacological profile?

  • Methodological Answer :

  • Piperazine Modifications : Replacing 3-chlorophenyl with bulkier groups (e.g., 2,3-dimethylphenyl) may alter receptor binding kinetics due to steric effects. Piperazine N-alkylation (e.g., oxoethyl linker) enhances solubility .
  • Quinazoline Tweaks : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance cytotoxicity, while methoxy groups reduce metabolic degradation .
  • SAR Studies : Compare IC₅₀ data across derivatives to map pharmacophores. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs .

Q. What strategies can resolve low solubility issues during biological testing of this compound?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based complexes to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the quinazoline core to enhance bioavailability .
  • Nanoencapsulation : Lipid nanoparticles or liposomes can enhance cellular uptake and reduce off-target effects .

Expert-Level Research Questions

Q. How can molecular docking studies be applied to predict the target interactions of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known quinazoline affinity (e.g., EGFR, PARP) based on structural homology .
  • Docking Workflow :

Prepare the ligand (optimize 3D structure via DFT).

Grid box setup around the active site (e.g., ATP-binding pocket of kinases).

Score binding poses using force fields (e.g., AMBER) and validate via MD simulations .

  • Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. What metabolic pathways should be considered in the preclinical development of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (CYP450-mediated oxidation) .
  • Phase II Reactions : Screen for glucuronidation or sulfation using UDP-glucuronosyltransferase assays .
  • Analytical Tools : LC-MS/MS to detect metabolites (e.g., hydroxylated piperazine or cleaved quinazoline fragments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.